molecular formula C9H18O8 B1213938 Isofloridoside CAS No. 4649-46-1

Isofloridoside

Cat. No.: B1213938
CAS No.: 4649-46-1
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-KJUJXXMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isofloridoside is a galactosylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding alpha-D-galactopyranoside. It is an alpha-D-galactoside and a galactosylglycerol. It derives from a glycerol.

Scientific Research Applications

Nutritional Applications

Isofloridoside is recognized for its potential as a functional food ingredient due to its bioactive properties. Research indicates that it can serve as a source of energy and may possess health benefits beyond basic nutrition.

  • Functional Foods : this compound is increasingly marketed as a functional food component, promoting health benefits such as anti-inflammatory effects and potential disease prevention. Its presence in algal-derived foods is linked to enhanced nutritional profiles, contributing to dietary modulation of gut microbiota .

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it a candidate for protective applications against oxidative stress.

  • Cellular Protection : A study demonstrated that D-Isofloridoside (a variant of this compound) effectively mitigates alcohol-induced oxidative stress in human hepatoma cells (HepG2). It reduced reactive oxygen species (ROS) levels and DNA damage while enhancing the expression of protective proteins such as superoxide dismutase .

Table 1: Effects of D-Isofloridoside on HepG2 Cells

ParameterControl GroupD-Isofloridoside Treatment
ROS LevelsHighSignificantly Reduced
DNA DamageHighReduced
Superoxide Dismutase (SOD)LowIncreased
B-cell Lymphoma-2 (Bcl-2)LowIncreased
Cleaved Caspase-3HighReduced

Stress Response Mechanism

This compound plays a role in the stress response of algae, particularly under desiccation conditions.

  • Desiccation Stress : In Porphyra umbilicalis, this compound levels were analyzed under desiccation stress, revealing its accumulation during periods of water loss and subsequent rehydration. This suggests a protective mechanism that aids in cellular recovery from environmental stressors .

Table 2: this compound Levels During Desiccation

Treatment ConditionThis compound Content (μmol/g F.W.)
Hydrated Control40-50
1-Hour Dehydration38
3-Hour Dehydration37
Rehydration45

Biochemical Synthesis

The synthesis of this compound through enzymatic processes presents opportunities for industrial applications.

  • Enzymatic Production : Research has identified specific enzymes capable of synthesizing this compound via transglycosylation reactions. For instance, α-galactosidase from Alicyclobacillus hesperidum was utilized to catalyze the production of this compound from galactose and glycerol with notable efficiency .

Table 3: Enzymatic Synthesis Parameters

Enzyme SourceSubstrate UsedConversion Rate (%)
α-Galactosidase (Alicyclobacillus)Galactose + Glycerol23

Properties

CAS No.

4649-46-1

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9+/m1/s1

InChI Key

NHJUPBDCSOGIKX-KJUJXXMOSA-N

SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Synonyms

(2R)-glyceryl-beta-D-galactopyranoside
(beta-D)-(R)-isomer of isofloridoside
(beta-D)-(S)-isomer of isofloridoside
(beta-D)-isomer of isofloridoside
(R)-isomer of isofloridoside
3-O-galactopyranosyl-sn-glycerol
3-O-galactopyranosylglycerol
alpha-galactosylglycerol
beta-D-galactoside, 2,3-dihydroxypropyl of isofloridoside
D-glyceryl beta-galactopyranoside
galactoside, 2,3-dihydroxypropyl of isofloridoside
isofloridoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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